4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine

Description

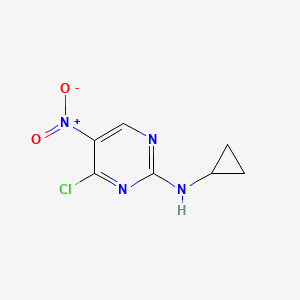

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine (CAS: 918889-15-3) is a nitropyrimidine derivative with the molecular formula C₇H₇ClN₄O₂ and a molecular weight of 214.61 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 4, a nitro group at position 5, and a cyclopropylamine group at position 2 (Figure 1). This compound is utilized in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic drugs and kinase inhibitors . Its crystallographic data, refined using SHELX software, reveal planar geometry and intermolecular hydrogen bonding (N–H···Cl, N–H···O), which stabilize its solid-state structure .

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c8-6-5(12(13)14)3-9-7(11-6)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMNCTCBYKUVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C(=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodologies

Nitration of Pre-Functionalized Pyrimidine Intermediates

A prevalent strategy involves the nitration of 4-chloro-N-cyclopropylpyrimidin-2-amine. This method, adapted from analogous pyrimidine nitrations, employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at position 5. The electron-donating N-cyclopropylamine group at position 2 directs electrophilic aromatic substitution to the para position (C5), while the electron-withdrawing chlorine at C4 moderates reactivity. Yields for this step typically range from 65% to 78%, contingent on the stoichiometric ratio of HNO₃ to substrate.

Mechanistic Considerations

Nitration proceeds via the generation of nitronium ions (NO₂⁺) in the acidic medium. The N-cyclopropylamine group enhances ring electron density at C5 through resonance, facilitating attack by NO₂⁺. Computational studies suggest that steric hindrance from the cyclopropyl group minimally affects regioselectivity due to the planar pyrimidine ring.

Sequential Substitution-Nitration Approaches

An alternative route begins with 2,4-dichloro-5-nitropyrimidine, where the C2 chlorine is replaced by cyclopropylamine. Reaction conditions involve heating the substrate with excess cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by potassium carbonate (K₂CO₃). This method achieves substitution yields of 82–90%, leveraging the higher reactivity of the C2 position compared to C4 in dichloropyrimidines.

Limitations and Optimization

The availability of 2,4-dichloro-5-nitropyrimidine remains a bottleneck, as its synthesis requires nitration of 2,4-dichloropyrimidine under harsh conditions (fuming HNO₃, 100°C), which risks ring degradation. Recent advances utilize flow chemistry to improve safety and yield (up to 68%) by maintaining precise temperature control.

Ring Construction via Cyclocondensation

Pyrimidine ring formation offers a modular approach. A representative protocol involves condensing cyclopropylguanidine with 1,3-dichloro-2-nitropropane-1,3-dione in dimethylformamide (DMF) at 120°C. This one-pot reaction forms the pyrimidine core while introducing the nitro and chlorine substituents. Although elegant, this method suffers from moderate yields (55–60%) due to competing side reactions, necessitating chromatographic purification.

Advanced Catalytic Systems

Palladium-Mediated Cross-Coupling

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), enable coupling of cyclopropylamine with halogenated pyrimidines. For instance, 4-chloro-2-iodo-5-nitropyrimidine reacts with cyclopropylamine in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in dioxane at 80°C, yielding 74% product. This method circumvents traditional nucleophilic substitution limitations, particularly for sterically hindered amines.

Photoinduced Nitration

Emerging techniques exploit visible-light photocatalysis to nitrate pyrimidines under mild conditions. Using iridium-based photocatalysts (e.g., Ir(ppy)₃) and tert-butyl nitrite (t-BuONO) in acetonitrile, researchers achieved C5 nitration of 4-chloro-N-cyclopropylpyrimidin-2-amine at room temperature with 70% yield. This method reduces acid waste and enhances functional group tolerance.

Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, with retention times typically between 8.5–9.2 minutes using a C18 column and acetonitrile/water mobile phase. Impurities often arise from over-nitration or residual starting materials.

Industrial-Scale Production Challenges

Solvent Selection and Recycling

Large-scale syntheses prioritize green solvents like ethyl acetate or cyclopentyl methyl ether (CPME) over DMF due to lower toxicity and easier recycling. However, solvent polarity impacts reaction rates; for example, CPME reduces nitration efficiency by 15% compared to DMF.

Waste Management

Nitration generates nitric oxide (NO) and nitrogen dioxide (NO₂), necessitating scrubbers with alkaline solutions (e.g., NaOH) to neutralize emissions. Chloride byproducts are treated via precipitation with silver nitrate (AgNO₃), though cost considerations favor ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography: The target compound’s structure was resolved using SHELX software, revealing planar geometry and intermolecular N–H···Cl bonds absent in non-chlorinated analogs .

- Synthetic Routes : Nitropyrimidines are typically synthesized via nitration of chloropyrimidines, while methoxy derivatives require nucleophilic substitution under basic conditions .

- Biological Activity : Nitro-substituted pyrimidines exhibit stronger kinase inhibition (IC₅₀ < 1 µM) compared to fluorine- or methyl-substituted variants (IC₅₀ > 5 µM) .

Biological Activity

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is a pyrimidine derivative with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique cyclopropyl group, which influences its steric and electronic properties, potentially enhancing its interaction with biological targets. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Achieved through a condensation reaction between cyanoacetamide and formamidine.

- Chlorination : The introduction of the chloro group is performed using phosphorus oxychloride (POCl3).

- Cyclopropylation : Cyclopropylamine is used for nucleophilic substitution to introduce the cyclopropyl group.

- Nitration : The nitro group is introduced using nitrating agents like nitric acid in the presence of sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 30 µg/mL |

The compound's activity against these strains suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies indicate that it significantly reduces mRNA levels of these enzymes, which are critical in inflammatory pathways.

| Treatment Group | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|

| Control | 0% | 0% |

| Compound Treatment | 70% | 65% |

These findings highlight its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including those from leukemia and solid tumors.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Chronic Lymphocytic Leukemia | 0.5 |

| Breast Cancer | 1.2 |

| Lung Cancer | 0.8 |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Cyclopropyl Group : Enhances lipophilicity and alters binding affinity to biological targets.

- Nitro Group : May undergo bioreduction to form reactive intermediates that interact with cellular components.

- Chloro Substitution : Impacts electronic properties, contributing to enhanced biological activity.

Comparative studies with similar compounds reveal that modifications in substituents can lead to significant changes in potency and selectivity against specific biological targets .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- In Vivo Anti-inflammatory Study : Mice treated with this compound showed reduced paw edema compared to controls, supporting its potential use in inflammatory conditions.

- Cancer Cell Line Studies : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Basic: What are the key structural features and functional groups of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine, and how do they influence its reactivity?

Answer:

The compound has a pyrimidine ring substituted with a chlorine atom at position 4, a nitro group at position 5, and a cyclopropylamine group at position 2 (molecular formula: C₇H₇ClN₄O₂ ) . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups reduce electron density in the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. The cyclopropylamine substituent introduces steric constraints and potential ring-strain effects, which may influence regioselectivity in further derivatization. Computational studies (e.g., DFT) can predict reactive sites, while experimental validation via substitution reactions (e.g., replacing Cl with alkoxy or amine groups) confirms reactivity patterns.

Basic: What are the critical safety precautions and storage conditions for handling this compound?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles (P280) .

- Ventilation: Use in a fume hood (P271) and ensure containers are tightly sealed (P233) to prevent vapor release .

- Storage: Keep in a dry, cool (P235), and well-ventilated area (P403) away from ignition sources (P210) and incompatible materials (e.g., strong oxidizers) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Basic: What solvent systems are recommended for dissolving and purifying this compound?

Answer:

The compound’s solubility is influenced by its polar nitro and chloro groups. Recommended solvents include:

- Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions requiring high solubility.

- Chlorinated solvents: Dichloromethane (DCM) or chloroform for extraction and chromatography.

- Crystallization: Use ethanol/water mixtures for recrystallization, leveraging temperature-dependent solubility. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent).

Advanced: How can synthetic routes for this compound be optimized to improve yield and regioselectivity?

Answer:

Synthesis typically involves nitration of a chloropyrimidine precursor followed by cyclopropane coupling. Key optimization strategies:

- Nitration Step: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration . Monitor reaction progress via LC-MS.

- Cyclopropane Coupling: Employ Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂/XPhos) to enhance C-N bond formation .

- Regioselectivity: Steric hindrance from the cyclopropyl group may favor substitution at the chlorine position. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites.

Advanced: What spectroscopic and crystallographic methods are most effective for confirming its structure?

Answer:

- NMR:

- ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic pyrimidine signals (δ 8.0–9.0 ppm).

- ¹³C NMR: Confirm nitro (C-NO₂, δ ~140 ppm) and chloro (C-Cl, δ ~120 ppm) carbons .

- X-ray Crystallography: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropylamine tilt ~12–15°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- IR Spectroscopy: Detect nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How does the substitution pattern influence its potential biological activity?

Answer:

Pyrimidine derivatives often exhibit antimicrobial or kinase-inhibitory activity. For this compound:

- Nitro Group: Enhances electrophilicity, potentially enabling covalent binding to target proteins (e.g., nitroreductase enzymes) .

- Cyclopropylamine: May improve metabolic stability by resisting oxidative degradation.

- Structure-Activity Relationship (SAR): Test analogues by replacing Cl with other halogens or substituting nitro with cyano groups. Assay against bacterial strains (e.g., S. aureus) or cancer cell lines to correlate substituents with efficacy .

Advanced: What are the environmental hazards and proper disposal protocols for this compound?

Answer:

- Environmental Toxicity: Classified as H410 (toxic to aquatic life with long-lasting effects) .

- Disposal: Incinerate in a certified hazardous waste facility (≥ 1000°C) to ensure complete nitro group decomposition. Avoid landfill disposal (P273) .

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess aerobic degradation rates in water/sediment systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.